molecular formula C26H22ClN3O3 B11400228 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11400228
M. Wt: 459.9 g/mol
InChI Key: GJQGJMXZHMONJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features:

  • A 2-hydroxyphenyl substituent at position 3, which may enhance solubility through hydrogen bonding .
  • A 2-(4-methoxyphenyl)ethyl chain at position 5, introducing steric bulk and electron-donating effects via the methoxy group .

The molecular formula is C₂₈H₂₃ClN₃O₃, with a molar mass of 488.95 g/mol (calculated based on analogous compounds in ). Its synthesis likely involves cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by functionalization of the pyrrolo-pyrazole core .

Properties

Molecular Formula

C26H22ClN3O3

Molecular Weight

459.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H22ClN3O3/c1-33-19-12-6-16(7-13-19)14-15-30-25(17-8-10-18(27)11-9-17)22-23(28-29-24(22)26(30)32)20-4-2-3-5-21(20)31/h2-13,25,31H,14-15H2,1H3,(H,28,29)

InChI Key

GJQGJMXZHMONJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The chlorophenyl, hydroxyphenyl, and methoxyphenyl groups are introduced through substitution reactions using corresponding reagents.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Anti-Cancer Activity

Recent studies have shown that this compound exhibits significant anti-cancer properties. It has been tested against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Demonstrated inhibition of cell proliferation and induction of apoptosis.
  • K562 (leukemia) : Showed effectiveness in blocking proliferation and promoting cell death.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Apoptosis induction
K56210Proliferation inhibition

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It inhibits key inflammatory markers such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, making it a candidate for further research in neurodegenerative diseases like Alzheimer's.

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead molecule for developing new breast cancer therapies.

Case Study 2: Inflammation Model in Rats

In vivo experiments using a rat model of inflammation showed that administration of the compound significantly reduced paw edema compared to control groups, indicating its potential therapeutic effects against inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The target compound’s 4-chlorophenyl group may improve membrane permeability compared to ethoxy or methoxy derivatives .
  • Hydrogen-bonding capacity : The 2-hydroxyphenyl group is conserved across analogues, suggesting its role in target engagement .

Pharmacological and Physicochemical Properties

  • Solubility: The target compound’s 2-hydroxyphenyl group may improve aqueous solubility compared to non-hydroxylated analogues (e.g., ), though its high molar mass (488.95 g/mol) could limit bioavailability .
  • Biological Activity: Pyrano-pyrazole derivatives (e.g., ) exhibit antifungal properties, suggesting the target compound may share similar mechanisms. Molecular docking studies on triazole-thiol analogues () highlight the importance of the chlorophenyl group in hydrophobic interactions with enzyme active sites.

Biological Activity

The compound 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H22ClN3O2
  • Molar Mass : 423.89 g/mol

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Anti-inflammatory : Compounds in the pyrrolo[3,4-c]pyrazole class have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.
  • Antioxidant : Some derivatives demonstrate antioxidant properties, which help in mitigating oxidative stress and related cellular damage.
  • Antiproliferative : Preliminary studies suggest potential antiproliferative effects against cancer cell lines, indicating possible applications in oncology.

Biological Activity Overview

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes; reduced inflammation in animal models
AntioxidantScavenging of free radicals; protection against oxidative stress
AntiproliferativeInhibition of cancer cell proliferation; effective against various cancer lines

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study involving derivatives of the compound showed significant inhibition of COX-II with an IC50 value lower than that of existing anti-inflammatory drugs like Celecoxib. This suggests a promising avenue for developing new anti-inflammatory agents based on this scaffold .
  • Antioxidant Properties : The compound has been evaluated for its ability to reduce oxidative stress markers in vitro. Results indicated a substantial decrease in reactive oxygen species (ROS) levels when tested against standard oxidative stress models .
  • Antiproliferative Effects : In vitro tests demonstrated that the compound exhibited potent antiproliferative activity across several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.